molecular formula C9H10O4 B162907 Ethyl 2,5-dihydroxybenzoate CAS No. 3943-91-7

Ethyl 2,5-dihydroxybenzoate

Cat. No.: B162907
CAS No.: 3943-91-7
M. Wt: 182.17 g/mol
InChI Key: GCUPAENRSCPHBM-UHFFFAOYSA-N
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Description

Ethyl 2,5-dihydroxybenzoate, also known as ethyl gentisate, is an aromatic ester. It can be synthesized from 2,5-dihydroxybenzoic acid by esterification process with absolute ethanol.
This compound is a dual modulator of bone cell differentiation. It promotes osteoblast differentiation, enhancing alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells. This compound also inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells.

Biochemical Analysis

Biochemical Properties

Ethyl 2,5-dihydroxybenzoate is known to interact with various enzymes and proteins, playing a crucial role in biochemical reactions. It promotes osteoblast differentiation, enhancing alkaline phosphatase activity, osteocalcin expression, and calcium deposition in human mesenchymal stem cells . It also inhibits RANKL-activated osteoclastogenesis in RAW 264.7 cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by promoting bone formation and inhibiting bone resorption . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is evident in its ability to modulate bone cell differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level, leading to changes in gene expression that promote osteoblast differentiation and inhibit osteoclastogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . The release of this compound results in decreased bone resorption and increased bone formation around the implant .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In an osteoporotic model, it was confirmed that bone healing was increased and implant fixation was enhanced . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

Given its role in promoting osteoblast differentiation and inhibiting osteoclastogenesis, it is likely involved in pathways related to bone metabolism .

Transport and Distribution

Given its effects on bone cells, it is likely that it interacts with transporters or binding proteins related to bone metabolism .

Properties

IUPAC Name

ethyl 2,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCUPAENRSCPHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192600
Record name Ethyl 2,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90192600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-91-7
Record name Ethyl 2,5-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,5-dihydroxybenzoate
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Record name Ethyl 2,5-dihydroxybenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,5-dihydroxybenzoate
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Synthesis routes and methods I

Procedure details

In the solution of 220 g(2 mol) of hydroquinone in 500 ml of acetic acid, 108.5 g(1 mol) of ethyl chloroformate was drop-added for one hour while agitating the solution at 110° C. The mixture was maintained at 110° C. for two hours, and acetic acid was distilled under vacuum. 1 liter of methylene chloride was added to the reaction mixture, and the unreacted excess hydroquinone was filtered and collected (recoverd amount: 110 g, recycled without any purification process). A desired mono ethoxycarbonyl hydroquinone was obtained by evaporating the residue under vacuum. (Yield: 164.6 g(98%). mp: 81-82° C., 1H-NMR(200 MHz, CDCl3, ppm) 1.38 (t, 3H), 4.31 (q, 2H), 5.57 (br, 1H) 6.72 (d, 2H), 6.98 (d, 2H).
Quantity
220 g
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108.5 g
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500 mL
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solvent
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Synthesis routes and methods II

Procedure details

Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Ethyl 2,5-dihydroxybenzoate in promoting bone regeneration?

A1: While the exact mechanism of action is still under investigation, research suggests that this compound might promote bone formation and inhibit bone resorption. [] Further studies are needed to elucidate the specific pathways and molecular targets involved in its action.

Q2: How has this compound been delivered in preclinical studies for bone regeneration?

A2: Research has explored incorporating this compound into titanium implants using a poly(lactic-co-glycolic acid) (PLGA) coating for localized delivery. [] This approach aims to achieve sustained release of the compound directly at the site of bone defect, potentially enhancing its therapeutic efficacy.

Q3: What are the potential benefits of using a local delivery system for this compound in bone regeneration?

A3: Utilizing a local delivery system like the PLGA-coated titanium implants [] offers several potential advantages:

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